Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as an aromatic amine and an ester, featuring a bromobenzyl ether moiety that enhances its reactivity and potential biological activity.
This compound can be synthesized from commercially available starting materials, primarily 5-amino-2-hydroxybenzoic acid and 4-bromobenzyl bromide, through a multi-step synthetic process involving esterification and alkylation reactions.
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate falls under the categories of:
The synthesis of Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate typically involves the following steps:
The reaction conditions for both steps are critical for optimizing yield and purity:
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate has a complex structure characterized by:
Property | Value |
---|---|
Molecular Formula | C15H14BrNO3 |
Molecular Weight | 336.18 g/mol |
IUPAC Name | methyl 5-amino-2-[(4-bromophenyl)methoxy]benzoate |
InChI | InChI=1S/C15H14BrNO3/c1-19-15(18)13... |
InChI Key | BQNUBCDCZDDEDO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=C(C=C2)Br |
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate largely depends on its application in biological systems. It may interact with enzymes or receptors, where:
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate is expected to exhibit:
Key chemical properties include:
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate has several notable applications:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3